Verified Lumateperone Intermediate: Enantioselective Synthesis at Kilogram Scale with >99 % ee
The (4aS,9bR) enantiomer of 6‑bromo‑2,3,4,4a,5,9b‑hexahydro‑1H‑pyrido[4,3‑b]indole is a direct intermediate in the manufacture of lumateperone tosylate (Caplyta®), an FDA‑approved atypical antipsychotic [1]. In a published kilogram‑scale process, the N‑protected derivative ethyl (4aS,9bR)‑6‑bromo‑1,3,4,4a,5,9b‑hexahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate was obtained in 31 % overall yield and >99 % enantiomeric excess, ultimately delivering lumateperone tosylate in >99 % purity by HPLC on a 20 g scale [1]. Neither the 6‑chloro nor the 8‑bromo isomer has been reported as an intermediate for any FDA‑approved drug substance.
| Evidence Dimension | Utility as a registered drug intermediate |
|---|---|
| Target Compound Data | Kilogram‑scale process; >99 % ee; leads to FDA‑approved drug (lumateperone) |
| Comparator Or Baseline | 6‑Chloro‑2,3,4,5‑tetrahydro‑1H‑pyrido[4,3‑b]indole (CAS 439215‑13‑1) and 8‑Bromo‑2,3,4,5‑tetrahydro‑1H‑pyrido[4,3‑b]indole (CAS 497261‑38‑8): no FDA‑approved drug intermediate role reported |
| Quantified Difference | Only the 6‑bromo scaffold is validated in an approved‑drug synthetic route |
| Conditions | Kilogram‑scale GMP‑oriented synthesis; chiral HPLC monitoring |
Why This Matters
Procurement of the 6‑bromo compound directly enables synthesis of an approved active pharmaceutical ingredient, whereas alternative halogen or positional isomers lack this validated regulatory pathway.
- [1] Mao, Y. et al. New Synthesis of Lumateperone Tosylate. Heterocycles 102, 2197 (2021). View Source
